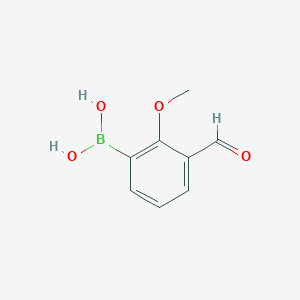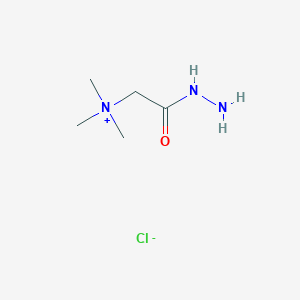
Girard's reagent T
概要
説明
Girard’s reagent T, also known as (Carboxymethyl)trimethylammonium chloride hydrazide, is a cationic surfactant . It can be used as a derivatizing agent for ketones and aldehydes to form hydrazones .
Synthesis Analysis
Girard’s reagent T reacts with aldehydes and ketones containing α-dicarbonyl functional groups under mild acid or alkaline conditions to produce addition compounds . It is also used in the derivatization of nucleosides .Molecular Structure Analysis
The molecular formula of Girard’s reagent T is C5H14ClN3O . It has a carbonyl functional group possessing high proton (cation) affinity that stabilizes a positive charge .Chemical Reactions Analysis
Girard’s reagent T can react with ketones and aldehydes to yield hydrazone derivatives . It is used in the derivatization of oxosteroid intact phase II metabolites for doping control purposes .Physical And Chemical Properties Analysis
Girard’s reagent T is a chemical derivatization reagent for LC-MS . It has a carbonyl functional group possessing high proton (cation) affinity that stabilizes a positive charge .科学的研究の応用
Doping Control in Sports
GRT has been utilized in the field of sports science , particularly for doping control purposes. It is used to derivatize phase II metabolites of oxosteroids, enhancing their detection in liquid chromatography–mass spectrometry (LC-MS) analyses . This application is crucial for identifying the use of prohibited substances by athletes and maintaining the integrity of competitive sports.
Lipidomics
In lipidomics , GRT serves as a robust agent for derivatizing fatty aldehydes and ketones, which are often generated during lipid metabolism and oxidative stress . The derivatization process improves the ionization efficiency for accurate electrospray ionization (ESI) quantitation, facilitating the study of lipid-related diseases and metabolic disorders.
Environmental Science
GRT’s applications extend to environmental science , where it is used to create ionic liquid analogues. These analogues exhibit tunable thermomorphic behavior with water, which can be harnessed for scavenging water-soluble dyes and extracting metals from aqueous solutions . This innovative use of GRT contributes to environmental remediation and pollution control efforts.
Analytical Chemistry
In analytical chemistry , GRT is a key derivatization reagent for LC-MS, improving the ionization efficiency of nucleosides and other compounds . This enhancement is vital for precise quantitative analysis, especially in metabolomics, where small analyte molecules are profiled.
Clinical Research
GRT finds its use in clinical research for the derivatization of cellular DNA samples, such as the determination of 5-Formyl-2′-deoxyuridine using LC-MS/MS techniques . This application is significant for understanding DNA damage and repair mechanisms in various diseases, including cancer.
Food Science
Lastly, in food science , GRT is employed to determine and image lactones in beef . The derivatization technique stabilizes volatile flavor compounds, allowing for their detailed analysis and contributing to the understanding of food flavor profiles and quality.
作用機序
Target of Action
The primary targets of GRT are aldehydes and ketones , specifically those containing α-dicarbonyl functional groups . These compounds are prevalent in various biochemical processes, including lipid metabolism and oxidative stress .
Mode of Action
GRT is a quaternary amine with a reactive hydrazine group . It interacts with its targets (aldehydes and ketones) to form hydrazones . The reaction can be represented as follows:
R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3R--CHO + NH_2--NH--CO--CH_2--N(CH_3)_3 \rightarrow R--C=N--NH--CO--CH_2--N(CH_3)_3 R−−CHO+NH2−−NH−−CO−−CH2−−N(CH3)3→R−−C=N−−NH−−CO−−CH2−−N(CH3)3
In this reaction, ‘R’ represents the aldehyde or ketone .
Biochemical Pathways
The formation of hydrazones by GRT affects various biochemical pathways. For instance, it plays a crucial role in the detection and quantitation of reactive aldehydes generated during lipid metabolism and oxidative stress . It also aids in the analysis of lipid oxidation products like formyl lysophosphatidylcholine .
Pharmacokinetics
It forms highly charged derivatives for accurate ESI quantitation , which implies that it might have good bioavailability in the context of chemical analyses.
Result of Action
The primary result of GRT’s action is the formation of stable hydrazones from aldehydes and ketones . These hydrazones are augmented in mass by 113.09528 after derivatization with GRT . They can be readily analyzed by various techniques, including chromatography and spectrophotometry .
Action Environment
The action of GRT is influenced by environmental factors such as pH. It reacts with aldehydes and ketones under mild acid or alkaline conditions . Moreover, GRT is known to be hygroscopic , suggesting that moisture levels in the environment could impact its stability and efficacy.
Safety and Hazards
Girard’s reagent T causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Girard’s reagent T is commonly used in the derivatization of nucleosides and is used to improve ionization efficiency in mass spectrometry . It is also used in the determination of 5-Formyl-2′-deoxyuridine in cellular DNA samples using liquid chromatography–tandem mass spectrometry (LC–MS/MS) technique .
特性
IUPAC Name |
(2-hydrazinyl-2-oxoethyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULOORXQBDPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NN.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883315 | |
| Record name | Betaine Hydrazide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123-46-6 | |
| Record name | Girard-T reagent | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Girard's reagent T | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Girard's reagent T | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, 2-hydrazinyl-N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betaine Hydrazide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (hydrazinocarbonylmethyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE HYDRAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO3MF0US46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




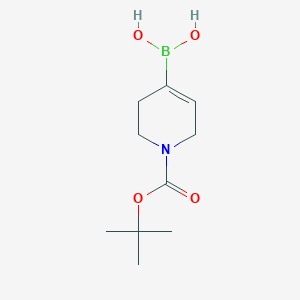


![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)

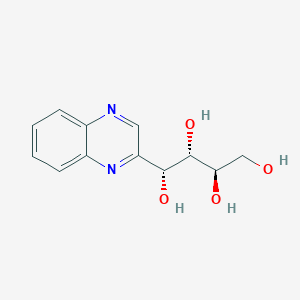


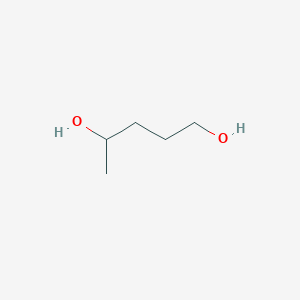


![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
